

# Application Note: Asymmetric Transfer Hydrogenation (ATH) of Ketones

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## Compound of Interest

Compound Name:	<i>(R,R)</i> -Bis-( <i>mesityl</i> )ethylenediamine dihydrochloride
CAS No.:	1301706-47-7
Cat. No.:	B2534445

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## Introduction & Strategic Value

Asymmetric Transfer Hydrogenation (ATH) has displaced high-pressure hydrogenation in many pharmaceutical workflows due to its operational safety and scalability. Unlike traditional hydrogenation, which requires pressurized

gas and specialized autoclaves, ATH utilizes stable organic hydrogen donors (isopropanol or formic acid).

This guide focuses on the Ru(II)-TsDPEN (Noyori-Ikariya) class of catalysts.[1] These systems are unique because they operate via metal-ligand bifunctional catalysis, a mechanism that allows for high enantioselectivity without direct coordination of the substrate to the metal center.

## Why This Protocol?

- **Safety:** Eliminates the risk of high-pressure hydrogen gas leaks.

- **Selectivity:** Chemoselective reduction of ketones/imines in the presence of alkenes or halides.
- **Scalability:** The reaction can be run in standard glass reactors or vials.

## Mechanistic Insight: The "NH Effect"

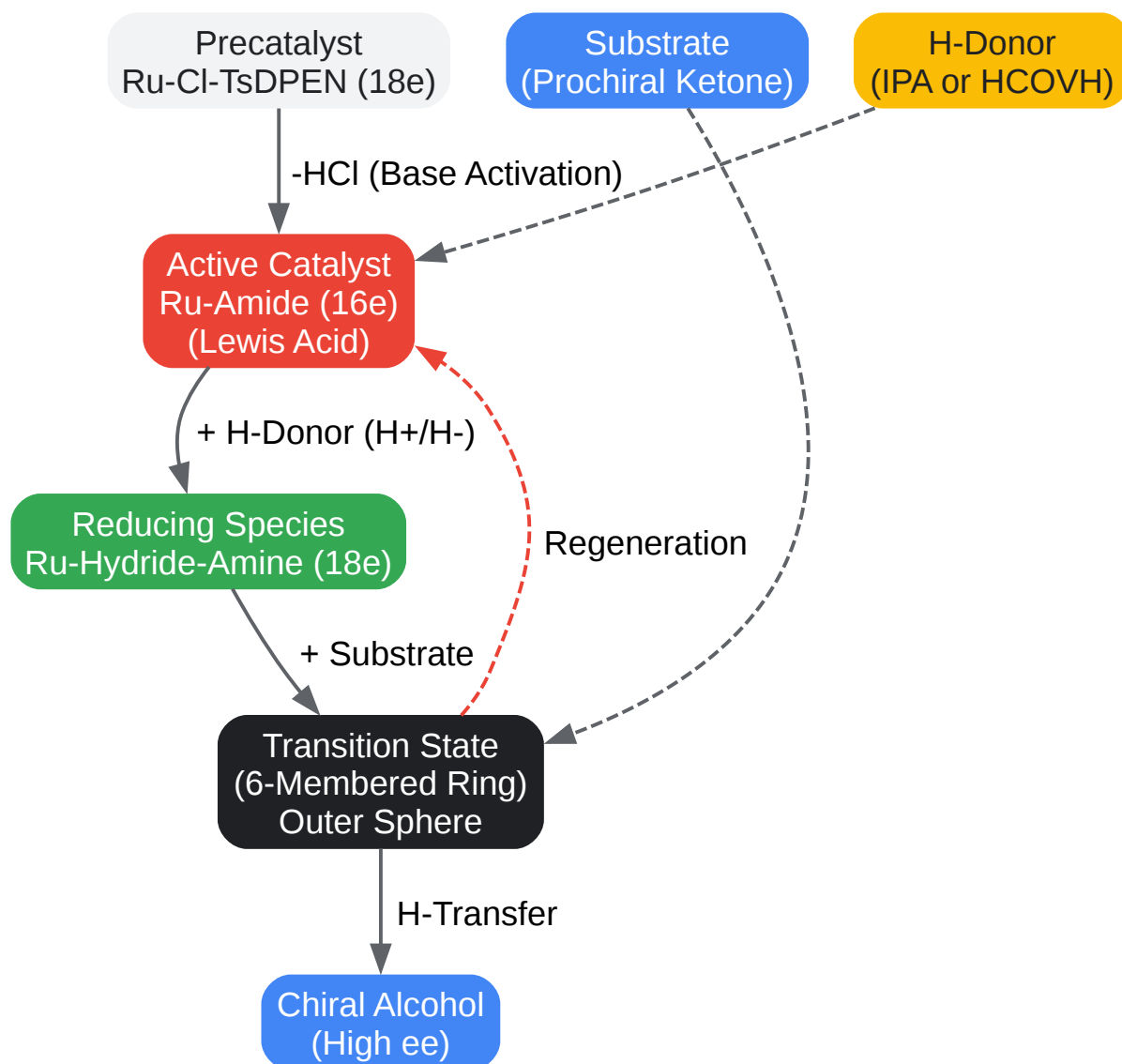
To master ATH, one must understand the "NH Effect." Unlike classical hydrogenation where the metal does all the work, the TsDPEN ligand acts as a proton shuttle.

## The Catalytic Cycle[2]

- **Induction:** The precatalyst (18e species) loses HCl (via base) to form the active 16e Ru-amide species.
- **Dehydrogenation (Loading):** The 16e species abstracts a hydride ( ) and a proton ( ) from the donor (Isopropanol or Formic Acid), forming the reducing 18e Ru-hydride-amine.
- **Transfer (Delivery):** The catalyst self-assembles with the substrate via hydrogen bonding. The hydride transfers to the carbonyl carbon while the ligand's amine proton transfers to the oxygen in a concerted, six-membered transition state.

## Visualization: The Bifunctional Mechanism

The following diagram illustrates the outer-sphere mechanism that defines this protocol.



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Figure 1: The catalytic cycle showing the conversion between the 16-electron Lewis acid and the 18-electron reducing hydride.

## Pre-Experimental Strategy: Choosing the Hydrogen Donor

The choice between Isopropanol (IPA) and Formic Acid/Triethylamine (TEAF) is the single most critical decision.

Feature	System A: Formic Acid / TEA	System B: Isopropanol (IPA)
Thermodynamics	Irreversible (gas leaves system).	Reversible (Acetone byproduct competes).
Kinetic Control	High. Reaction goes to 100% conversion.	Moderate. Equilibrium limits conversion.
Enantioselectivity	Highest. No product racemization.	Good, but erodes over time (reverse rxn).
Solubility	Moderate (requires polar substrates).	Excellent (IPA dissolves most organics).
Operational Risk	Gas evolution ( ). Pressure buildup.	Benign. Standard reflux.
Recommendation	Primary Choice for Pharma/High Value.	Use for initial screens or robust substrates.

## Protocol A: The Formic Acid/TEA System (Gold Standard)

Recommended for: High-value intermediates requiring >95% ee.

### Materials

- Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya Catalyst).
- Solvent: Dichloromethane (DCM) or neat TEAF.
- H-Donor: Formic Acid (98%) and Triethylamine (TEA).[2]

### Step 1: Preparation of TEAF Azeotrope (5:2)

Critical: Commercial TEAF is available, but fresh preparation ensures stoichiometry. The 5:2 molar ratio is the stable azeotrope.

- Chill a flask containing Triethylamine (TEA, 2 mol equiv) to 0°C under .
- Add Formic Acid (FA, 5 mol equiv) dropwise via addition funnel.
  - Caution: Highly exothermic. Fuming.
- Allow to warm to room temperature. The resulting liquid is the 5:2 azeotrope.[2]

## Step 2: The Reaction (Schlenk Technique)

- Charge: In a Schlenk flask, add the substrate (1.0 equiv) and Catalyst (0.5 - 1.0 mol%).
- Degas: Evacuate and backfill with Nitrogen ( ). Oxygen poisons the Ru-Hydride species.
- Solvent: Add degassed DCM (optional, if substrate is solid) or use the TEAF as solvent.
- Initiate: Add the TEAF azeotrope (5-10 equiv of hydride) via syringe.
- Monitor: Stir at 25–30°C.
  - Note: The reaction produces . Do not seal the vessel tightly without a pressure-release needle or bubbler.
- Quench: Once conversion hits >98% (TLC/GC), dilute with water and extract with EtOAc. Wash organic layer with saturated to remove residual acid.

## Protocol B: The Isopropanol System (Reversible)

Recommended for: Rapid screening, highly soluble substrates.

### Materials

- Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

- H-Donor/Solvent: Anhydrous Isopropanol (IPA).
- Base Initiator:
  - BuOK or KOH (solid).

## Step 1: Reaction Setup

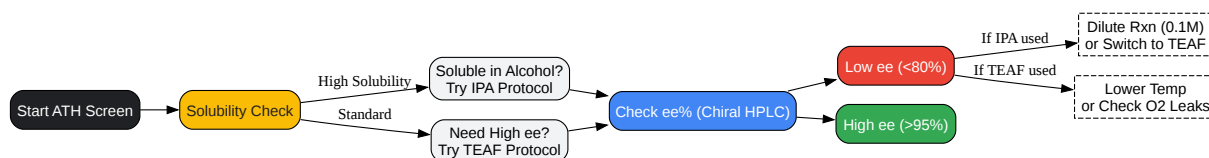
- Charge: Add Substrate (1.0 equiv) and Catalyst (1.0 mol%) to a vial/flask.
- Solvent: Add degassed IPA (concentration is critical: 0.1 M to 0.2 M).
  - Expert Tip: Do not run highly concentrated. High acetone concentration (byproduct) will drive the reverse reaction, eroding ee.
- Initiate: Add
  - BuOK (5.0 mol% relative to substrate, or 5:1 relative to catalyst).
    - Mechanism:[1][3][4][5][6][7][8] The base is required to strip HCl from the precatalyst to form the 16e species.

## Step 2: Optimization[6][8]

- Stir at room temperature.
- Stop the reaction immediately upon full conversion. Leaving the reaction stirring overnight can lead to racemization as the catalyst begins to reduce the acetone byproduct back to IPA, scrambling the hydride transfer.

## Analytical & Optimization Workflow

Use the following logic flow to optimize your results.



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Figure 2: Decision tree for protocol selection and troubleshooting.

## Troubleshooting & Expert Notes

### Oxygen Sensitivity

The 18-electron Ru-Hydride species is sensitive to oxidation. If your reaction turns from orange/red (active) to dark brown/black (decomposition) rapidly, oxygen has entered the system.

- Solution: Degas solvents by sparging with Argon for 15 mins before use.

### The "Induction Period"

In the IPA protocol, you might observe a lag time. This is the time required for the base to dehydrohalogenate the Ru-Cl precursor.

- Solution: Pre-stir the catalyst and base in IPA for 10 minutes before adding the substrate.

### Substrate Inhibition

Substrates with strong coordinating groups (pyridines, free amines) can poison the catalyst by binding to the open coordination site of the 16e species.

- Solution: Use the TEAF method; the acidic media protonates free amines, preventing them from binding to the metal center.

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